molecular formula C9H13F2N3 B13083172 3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine

3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13083172
M. Wt: 201.22 g/mol
InChI Key: MHFFEIXGHSPHTK-UHFFFAOYSA-N
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Description

3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a difluorocyclopentyl group attached to a pyrazole ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,3-difluorocyclopentanone with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methylhydrazine under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of reduced pyrazole derivatives

    Substitution: Formation of substituted pyrazole derivatives with various functional groups

Scientific Research Applications

3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Difluorocyclopentyl)methanethiol
  • (3,3-Difluorocyclopentyl)methanol
  • (3,3-Difluorocyclopentyl)methanamine

Uniqueness

3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine stands out due to its unique combination of a difluorocyclopentyl group and a pyrazole ring. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H13F2N3

Molecular Weight

201.22 g/mol

IUPAC Name

5-(3,3-difluorocyclopentyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C9H13F2N3/c1-14-8(12)4-7(13-14)6-2-3-9(10,11)5-6/h4,6H,2-3,5,12H2,1H3

InChI Key

MHFFEIXGHSPHTK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CCC(C2)(F)F)N

Origin of Product

United States

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